Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as (R)-2-Fluoro-α-ethylbenzyl alcohol and is commonly used in the synthesis of various organic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 'Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI)' involves a series of chemical reactions starting from commercially available starting materials.
Starting Materials
Benzene, Ethyl bromide, Sodium cyanide, Hydrogen fluoride, Sodium borohydride, Acetic anhydride, Sodium hydroxide, Methanol, Chloroacetyl chloride
Reaction
Step 1: Bromination of benzene with ethyl bromide in the presence of a Lewis acid catalyst to yield alpha-ethyl-bromobenzene., Step 2: Conversion of alpha-ethyl-bromobenzene to alpha-ethyl-benzyl cyanide via a nucleophilic substitution reaction with sodium cyanide in the presence of a polar aprotic solvent., Step 3: Reduction of alpha-ethyl-benzyl cyanide to alpha-ethyl-benzyl alcohol using sodium borohydride as a reducing agent in the presence of a protic solvent., Step 4: Conversion of alpha-ethyl-benzyl alcohol to alpha-ethyl-2-fluoro-benzyl alcohol via a nucleophilic substitution reaction with hydrogen fluoride in the presence of a polar aprotic solvent., Step 5: Protection of the hydroxyl group in alpha-ethyl-2-fluoro-benzyl alcohol with acetic anhydride to yield alpha-ethyl-2-fluoro-benzyl acetate., Step 6: Hydrolysis of alpha-ethyl-2-fluoro-benzyl acetate with sodium hydroxide to yield the final product, Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI)., Step 7: Optional step for the synthesis of a precursor compound involves the reaction of alpha-ethyl-benzyl alcohol with chloroacetyl chloride in the presence of a base to yield alpha-ethyl-2-chloro-benzyl acetate. This compound can be used in step 4 instead of alpha-ethyl-benzyl alcohol to yield alpha-ethyl-2-fluoro-benzyl alcohol.
Mechanism Of Action
The mechanism of action of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) is not well understood. However, it is believed that the compound acts as a chiral auxiliary in various organic reactions, allowing for the synthesis of chiral compounds with high enantioselectivity.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI). However, it has been reported that the compound is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) in laboratory experiments is its high enantioselectivity. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research involving Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI). One area of interest is the development of new chiral catalysts based on this compound. Another potential application is the synthesis of chiral drugs and other bioactive compounds using this compound as a building block. Additionally, the biochemical and physiological effects of this compound should be further investigated to determine its potential for use in various fields, such as medicine and agriculture.
In conclusion, Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) is a unique chemical compound that has gained significant attention in scientific research due to its high enantioselectivity and potential applications in the synthesis of chiral compounds. While there is still much to be learned about this compound, its potential for use in various fields makes it an exciting area of research for scientists.
Scientific Research Applications
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) has been extensively used in scientific research as a chiral building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral drugs, such as anti-inflammatory agents and antiviral drugs. The compound has also been used in the development of chiral catalysts for asymmetric synthesis.
properties
IUPAC Name |
(1R)-1-(2-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCENMZBHIHBHPB-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) | |
CAS RN |
156712-37-7 |
Source
|
Record name | (1R)-1-(2-fluorophenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.